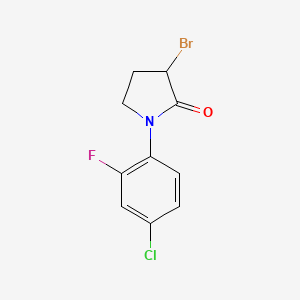

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXNRSYXEFCNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and 3-bromopropionyl chloride.

Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes acylation with 3-bromopropionyl chloride to form an intermediate compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidation can yield oxo derivatives.

Reduction Products: Reduction can yield hydro derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties.

Biology and Medicine:

Pharmacological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Drug Development: It is explored as a scaffold for designing new therapeutic agents.

Industry:

Chemical Industry: It is used in the production of specialty chemicals and advanced materials.

Pharmaceutical Industry: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of halogen atoms (bromine, chlorine, and fluorine) may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one ()

- Structural Difference : Replaces the 4-chloro-2-fluorophenyl group with a 2-methoxyphenyl moiety.

- Impact : The methoxy group (-OCH₃) is electron-donating, which may alter electronic properties and binding interactions compared to the electron-withdrawing chloro (-Cl) and fluoro (-F) substituents in the target compound. Calculated logD (pH 5.5) is 1.7, suggesting moderate lipophilicity .

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one ()

- Structural Difference : Features a 4-bromo-3-methylphenyl group instead of 4-chloro-2-fluorophenyl.

- Its molecular weight (254.12 g/mol) is lower than the target compound (estimated ~302.6 g/mol) due to the absence of fluorine and chlorine .

Core Heterocyclic Variations

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one ()

- Core Difference: Pyridinone ring (six-membered) vs. pyrrolidinone (five-membered).

- Impact: The pyridinone core introduces an additional nitrogen atom and aromaticity, influencing π-π stacking interactions.

NSC777205 and NSC777207 ()

- Core Difference: Benzo[e][1,3]oxazine-2,4-dione scaffolds instead of pyrrolidinone.

- Functional Insight : Both compounds exhibit drug-like properties (Lipinski compliance) and blood-brain barrier (BBB) permeability. NSC777205 shows 2-fold higher BBB permeation than NSC777207, attributed to subtle substituent differences (methoxy group in NSC777207) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Conversely, electron-donating groups (e.g., -OCH₃) may reduce reactivity but improve solubility .

- Core Flexibility: Pyrrolidinone derivatives offer conformational flexibility, whereas rigid scaffolds like benzo[e][1,3]oxazine may enhance metabolic stability but reduce BBB penetration .

Biological Activity

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C10H8BrClFNO. This compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer therapies and as an inhibitor of specific protein interactions.

Chemical Structure and Properties

The compound features a pyrrolidinone structure characterized by a five-membered ring containing nitrogen, with a bromine atom at the third position and a chlorofluorophenyl group at the first position. This unique arrangement contributes to its reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H8BrClFNO |

| Molecular Weight | 258.54 g/mol |

| Functional Groups | Bromine, Chlorine, Fluorine, Carbonyl |

The biological activity of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is largely attributed to its ability to modulate protein interactions, particularly with murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.

Potential Pathways Affected

- MDM2/p53 Interaction : The compound may disrupt the MDM2-p53 interaction, enhancing p53-mediated transcriptional activation of genes involved in cell cycle arrest and apoptosis.

- Enzymatic Inhibition : It may also inhibit various enzymes involved in metabolic pathways related to cancer progression.

Biological Activity Studies

Research indicates that derivatives of pyrrolidinones, including 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one, exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit tumor growth in vivo.

Case Studies and Research Findings

- MDM2 Inhibition : A study demonstrated that compounds structurally similar to 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one showed promising results in inhibiting MDM2, leading to increased apoptosis in cancer cells .

- Antitumor Activity : In vivo studies reported that related pyrrolidinone derivatives significantly reduced tumor size in mouse models, indicating strong anticancer properties .

- Selectivity for Kinases : Compounds with similar structures have shown selectivity for various kinases involved in cancer signaling pathways, which may enhance their therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | Similar brominated structure | Potentially different biological activity due to fluorine positioning |

| N-(4-bromo-2-fluorophenyl)-2-(4-chloro-3-pyrrolidin-1-ylsulfonylanilino)acetamide | Contains sulfonamide linkage | Enhanced solubility and bioavailability |

| 5-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | Different halogen positioning | Variations in potency against specific targets |

This table illustrates how variations in halogen positioning and additional functional groups can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one?

- Methodology : The synthesis of pyrrolidinone derivatives typically involves cyclization reactions or substitution on pre-formed pyrrolidine/pyrrolidinone scaffolds. For example:

- Bromination : Introduce bromine at the 3-position of pyrrolidin-2-one using brominating agents like -bromosuccinimide (NBS) under controlled conditions.

- Aryl substitution : Couple the 4-chloro-2-fluorophenyl group to the pyrrolidinone core via Buchwald-Hartwig amination or Ullmann-type reactions, as seen in analogous aryl-pyrrolidine syntheses .

- Key considerations : Optimize reaction temperature and catalysts (e.g., palladium for cross-coupling) to minimize side reactions like dehalogenation or over-bromination.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine at position 3, aryl group at position 1). Compare chemical shifts with structurally similar compounds (e.g., 1-(4-Bromophenyl)pyrrolidine) .

- HPLC/MS : Assess purity (>95%) and detect impurities like unreacted precursors or dehalogenated byproducts .

- Melting point analysis : Compare observed values with literature data for analogous brominated pyrrolidinones (e.g., mp 105–106°C for 1-(4-Bromophenyl)pyrrolidine) .

Q. What are the optimal storage conditions to ensure stability?

- Guidelines :

- Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or oxidation.

- Use amber vials to protect against light-induced decomposition, as brominated aromatics are often photosensitive .

- Monitor stability via periodic HPLC analysis to detect degradation products like de-brominated pyrrolidinones.

Advanced Research Questions

Q. How does the electronic environment of the 4-chloro-2-fluorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- The ortho-fluorine and para-chlorine substituents create an electron-deficient aryl ring, enhancing reactivity in Suzuki-Miyaura or Negishi couplings. This is supported by studies on similar fluoro-chloro-benzene derivatives (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid) .

- Steric effects : The fluorine atom’s small size allows for efficient coordination with transition-metal catalysts (e.g., Pd), while chlorine may stabilize intermediates via resonance effects.

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting approaches :

- Dynamic effects : Investigate restricted rotation of the 4-chloro-2-fluorophenyl group using variable-temperature NMR to detect atropisomerism.

- Solvent interactions : Test in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific conformers.

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for brominated aryl ketones (e.g., 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one) .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Methods :

- Docking studies : Use the pyrrolidinone core as a hinge-binding motif in kinase inhibitors; model interactions with ATP-binding pockets.

- ADMET prediction : Calculate logP (lipophilicity) and polar surface area to assess blood-brain barrier permeability or metabolic stability.

- DFT calculations : Evaluate the electrophilicity of the bromine atom to predict susceptibility to nucleophilic substitution in vivo .

Q. What are the potential applications in medicinal chemistry, given its structural features?

- Case studies :

- Kinase inhibitors : The pyrrolidinone scaffold is prevalent in inhibitors targeting EGFR or CDK2. The 3-bromo group may act as a leaving group for covalent binding strategies.

- Antimicrobial agents : Fluorinated aryl groups enhance membrane penetration, as seen in fluoroquinolone derivatives .

- Proteolysis-targeting chimeras (PROTACs) : The bromine atom could serve as a handle for linker attachment in bifunctional molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.